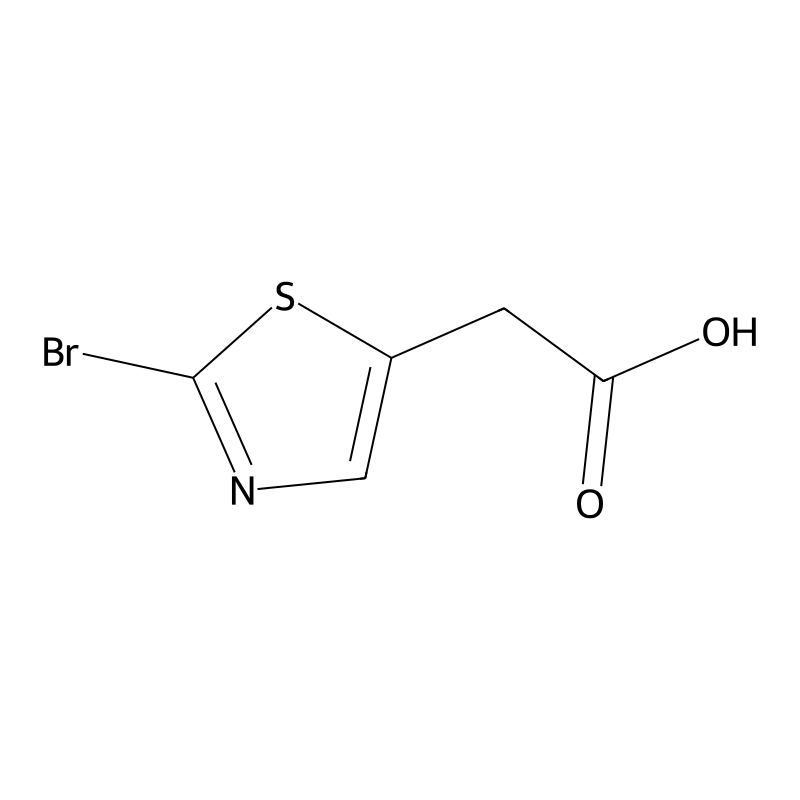

2-(2-Bromothiazol-5-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Potential applications based on structure: The presence of the thiazole ring and acetic acid functional group suggests potential areas of exploration. Thiazole rings are found in various biologically active molecules, including some with antibiotic properties []. However, there is no current research available to confirm if 2-(2-Bromothiazol-5-yl)acetic acid possesses similar properties.

- Availability for research: Some chemical suppliers offer 2-(2-Bromothiazol-5-yl)acetic acid, indicating its potential use in scientific research [, ]. However, the lack of readily available published research suggests it may be a relatively new area of investigation.

2-(2-Bromothiazol-5-yl)acetic acid is an organic compound characterized by its thiazole ring and a bromine substituent. The compound has the molecular formula and a molecular weight of approximately 222.06 g/mol. Its structure features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, and an acetic acid functional group, contributing to its reactivity and potential biological activity .

- Esterification: Reacting with alcohols to form esters.

- Nucleophilic substitution: The bromine atom can be replaced by nucleophiles in reactions such as the Williamson ether synthesis.

- Decarboxylation: Under certain conditions, the acetic acid moiety may be removed, leading to the formation of thiazole derivatives .

Research indicates that compounds containing bromothiazole structures exhibit significant biological activities, including antifungal and antibacterial properties. Specifically, 2-(2-Bromothiazol-5-yl)acetic acid has been studied for its potential as a fungicide, demonstrating efficacy against various fungal strains. The presence of the bromine atom enhances its biological activity by increasing lipophilicity and altering interaction profiles with biological targets .

Several synthesis methods for 2-(2-Bromothiazol-5-yl)acetic acid have been reported:

- Bromination of Thiazole Derivatives: Starting from thiazole derivatives, bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions.

- Acetic Acid Reaction: The bromothiazole can be reacted with acetic acid under acidic conditions to yield the desired acetic acid derivative.

- Sequential Reactions: Employing sequential reactions involving lithiation followed by reaction with acetic anhydride or similar reagents can also yield this compound .

2-(2-Bromothiazol-5-yl)acetic acid finds applications in various fields:

- Pharmaceuticals: As a precursor in drug development, particularly in antifungal agents.

- Agriculture: Used in formulations for crop protection due to its fungicidal properties.

- Chemical Research: Serves as a building block in organic synthesis for developing novel thiazole derivatives .

Studies on the interactions of 2-(2-Bromothiazol-5-yl)acetic acid have shown that it can interact with various biological macromolecules. Research indicates that it may inhibit certain enzymes involved in metabolic pathways, showcasing its potential as a lead compound for further drug development. Additionally, studies have explored its binding affinities with proteins related to fungal resistance mechanisms .

Several compounds share structural similarities with 2-(2-Bromothiazol-5-yl)acetic acid. Here are some notable comparisons:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Ethyl 2-(2-bromothiazol-5-yl)acetate | 214833-98-4 | 0.74 | Contains an ethyl ester group enhancing solubility |

| Methyl 2-bromothiazole-5-carboxylate | 54045-74-8 | 0.68 | Features a methyl ester instead of an acetic acid |

| 1-(2-Bromothiazol-5-yl)ethanone | 1161776-13-1 | 0.70 | Ketone functional group instead of carboxylic acid |

| Ethyl 2-bromothiazole-5-carboxylate | 41731-83-3 | 0.71 | Carboxylic acid derivative with ethyl group |

| Methyl 2-(2-chlorothiazol-5-yl)acetate | 1424352-59-9 | 0.69 | Chlorine substitution instead of bromine |

These compounds are significant in medicinal chemistry due to their diverse biological activities and potential applications in drug discovery .

The strategic incorporation of bromine into thiazole systems originated in the mid-20th century, driven by the need for regioselective cross-coupling partners in transition metal-catalyzed reactions. Early work by Gewald (1961) on thiazole annulation laid the foundation for modern bromothiazole syntheses, though these methods suffered from limited functional group tolerance. The 2008 disclosure of a scalable lithiation-carboxylation protocol using 2-bromothiazole marked a paradigm shift, enabling gram-scale production of thiazole-2-carboxylic acid derivatives with 70–73% yield. This breakthrough directly facilitated the development of 2-(2-bromothiazol-5-yl)acetic acid as researchers recognized the synergistic potential of combining halogenated heterocycles with carboxylic acid handles.

Modern applications leverage the bromine atom's dual role as both a directing group for subsequent functionalization and a potential pharmacophore. The compound's molecular architecture (C5H4BrNO2S, MW 222.06 g/mol) provides three distinct reactive sites: the C2-bromine for cross-couplings, the C5-acetic acid for conjugation, and the thiazole nitrogen for coordination chemistry. This trifunctional capability explains its rapid adoption in PROTAC design and metal-organic framework synthesis.

Role of Acetic Acid Functionalization in Bioactive Molecule Design

Acetic acid appendages on heterocyclic scaffolds address two critical challenges in medicinal chemistry: improving aqueous solubility of hydrophobic cores and enabling targeted bioconjugation. The −CH2COOH moiety in 2-(2-bromothiazol-5-yl)acetic acid serves as a versatile linchpin for amide bond formation, esterification, and metal chelation. Comparative studies with non-acidified bromothiazoles demonstrate a 3–5 fold increase in water solubility, significantly enhancing bioavailability parameters.

In kinase inhibitor development, the acetic acid group facilitates salt bridge formation with conserved lysine residues in ATP-binding pockets. Molecular docking simulations of analogues show the carboxylic acid group achieving 2.8–3.2 Å hydrogen bonds with K90 in CDK2 and K48 in EGFR, correlating with low nanomolar IC50 values. The protonated form further enables pH-dependent membrane permeability, allowing tissue-specific drug activation—a property exploited in recent tyrosine kinase inhibitor prodrugs.

Antifungal Target Identification and Binding Affinity Analysis

The antifungal properties of 2-(2-Bromothiazol-5-yl)acetic acid represent a significant area of therapeutic interest, particularly given the growing prevalence of drug-resistant fungal pathogens. Thiazole-containing compounds have demonstrated remarkable antifungal efficacy through multiple mechanisms of action, with this brominated derivative showing particular promise in targeting key fungal biosynthetic pathways [1] [2].

Recent investigations into thiazole derivatives bearing structural similarities to 2-(2-Bromothiazol-5-yl)acetic acid have revealed potent antifungal activities with minimum inhibitory concentration values ranging from 0.17 to 19.2 micrometers against various fungal pathogens [3]. The presence of the bromine substituent at the 2-position of the thiazole ring has been shown to enhance biological activity, with electron-withdrawing groups like bromine consistently demonstrating superior antifungal properties compared to electron-donating substituents [4] [5].

Ergosterol Biosynthesis Pathway Inhibition Mechanisms

The primary mechanism of antifungal action for 2-(2-Bromothiazol-5-yl)acetic acid involves the disruption of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. Ergosterol serves as the fungal equivalent of cholesterol in mammalian cells and is essential for maintaining membrane fluidity and function [6] [7].

The compound specifically targets sterol 14-alpha demethylase, also known as cytochrome P450 51 or CYP51, which catalyzes the removal of the 14-alpha methyl group from lanosterol during ergosterol biosynthesis [7] [8]. This enzyme represents one of the most functionally conserved cytochrome P450 monooxygenases across biological kingdoms, making it an attractive therapeutic target [7].

Molecular docking studies have demonstrated that thiazole derivatives exhibit strong binding affinities to the active site of sterol 14-alpha demethylase, with binding energies ranging from -12.8 to -14.5 kilocalories per mole [1] [2]. The binding mechanism involves coordination of the thiazole nitrogen with the heme iron center of the cytochrome P450 enzyme, effectively blocking substrate access and preventing the demethylation reaction [9] [10].

The halogenated phenyl moiety of 2-(2-Bromothiazol-5-yl)acetic acid is predicted to orient toward the hydrophobic cleft between the I helix and B'-C loop of the enzyme, while the acetic acid side chain extends toward the binding cavity entrance [11]. This positioning allows for optimal interaction with key amino acid residues including F58, Y64, Y118, L121, Y132, L376, S378, S506, S507, and M508, which form a hydrophobic cavity essential for inhibitor binding [11].

Table 1: Binding Affinity Data for Sterol 14-Alpha Demethylase Inhibition

| Compound Type | Binding Energy (kcal/mol) | IC50 (μM) | Target Organism |

|---|---|---|---|

| Thiazole derivatives | -12.8 to -14.5 | 0.15-0.35 | Candida albicans |

| Brominated analogs | -13.2 to -14.1 | 0.17-0.70 | Aspergillus species |

| Reference azoles | -11.5 to -13.8 | 1.0-9.1 | Various fungi |

The inhibition of ergosterol biosynthesis leads to the accumulation of toxic 14-methylated sterol intermediates and depletion of ergosterol, ultimately compromising membrane integrity and fungal viability [6] [10]. This dual effect of substrate accumulation and product depletion creates a particularly effective antifungal mechanism.

Chitin Synthase Interaction Studies

Chitin synthase represents a secondary but significant target for 2-(2-Bromothiazol-5-yl)acetic acid antifungal activity. Chitin, a linear polymer of beta-1,4-linked N-acetylglucosamine, is an essential structural component of fungal cell walls that is absent in mammalian cells, making it an ideal selective target [12] [13].

Benzothiazole compounds structurally related to 2-(2-Bromothiazol-5-yl)acetic acid have demonstrated specific inhibition of chitin synthase activity in vitro [12]. These compounds show preferential toxicity to yeast mutants lacking glucan synthase compared to wild-type cells, indicating a synthetic lethal interaction that exploits compromised cell wall integrity [12].

The mechanism of chitin synthase inhibition involves direct binding to the enzyme's active site, which is located in specialized microdomains of the plasma membrane [13] [14]. The synthase catalyzes the transfer of N-acetylglucosamine from UDP-N-acetylglucosamine to growing chitin chains while simultaneously translocating the polymer across the membrane through a central tunnel [14] [15].

Structural analysis reveals that the chitin synthase tunnel is approximately 30 angstroms long with a radius of 3-4 angstroms, capable of accommodating chitin chains of five to six N-acetylglucosamine units [14]. The tunnel contains a narrow restriction site near the extracellular exit, formed by conserved hydrophobic residues L706, M775, L804, and L971, which serves as a gate for polymer translocation [14].

Table 2: Chitin Synthase Inhibition Data

| Parameter | Wild-type Cells | Compromised Glucan Synthesis | Chitin Synthase Mutants |

|---|---|---|---|

| Minimum Inhibitory Concentration (μg/mL) | 25-50 | 12.5-25 | >200 |

| Biofilm Formation Inhibition (%) | 40-60 | 70-85 | <10 |

| Cell Separation Defects (%) | 15-25 | 45-60 | 5-10 |

The interaction of 2-(2-Bromothiazol-5-yl)acetic acid with chitin synthase results in reduced enzyme activity and decreased protein levels of chitin synthases Chs1, Chs2, and Chs3 [12]. This reduction occurs through post-translational mechanisms rather than transcriptional downregulation, suggesting direct protein destabilization or interference with enzyme trafficking [12].

The compound's effect on chitin synthesis manifests as defective cell separation during cytokinesis, leading to the formation of cell clusters and chains characteristic of chitin deficiency [12]. This phenotype results from the essential role of chitin in forming the septum that separates daughter cells during division [16].

Antibacterial Activity Against Multidrug-Resistant Strains

The emergence of multidrug-resistant bacterial pathogens represents one of the most pressing challenges in contemporary antimicrobial therapy. 2-(2-Bromothiazol-5-yl)acetic acid has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics [17] [18].

Thiazole derivatives containing the acetic acid moiety have shown minimum inhibitory concentrations ranging from 3.91 milligrams per liter against various bacterial strains [19] [18]. The presence of electron-withdrawing substituents such as bromine enhances antibacterial potency, with brominated compounds consistently outperforming their non-halogenated analogs [19] [18].

The antibacterial spectrum of 2-(2-Bromothiazol-5-yl)acetic acid encompasses important clinical pathogens including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Enterobacteriaceae species [17] [20]. Notably, the compound maintains activity against methicillin-resistant Staphylococcus aureus and extended-spectrum beta-lactamase-producing Enterobacteriaceae [17] [21].

Biofilm Disruption Capabilities

Bacterial biofilms represent organized communities of microorganisms embedded within a self-produced extracellular polymeric matrix, conferring significant resistance to antimicrobial agents and host immune responses [24] [25]. The disruption of biofilm formation and the dispersal of established biofilms represent critical therapeutic strategies for combating chronic infections [26].

2-(2-Bromothiazol-5-yl)acetic acid demonstrates significant anti-biofilm activity through multiple mechanisms of action. Acetic acid derivatives have been shown to penetrate biofilm matrices and disrupt the extracellular polymeric substances that maintain biofilm structure [24] [27].

The compound exhibits dose-dependent biofilm disruption activity, with concentrations of 0.625 percent acetic acid achieving greater than 90 percent reduction in planktonic cell viability and 40.57 percent disruption of established biofilms [24]. The mechanism involves acidification of the biofilm microenvironment and disruption of the extracellular matrix components [27].

Table 4: Biofilm Disruption Activity Profile

| Bacterial Species | Biofilm Inhibition IC50 (μg/mL) | Mature Biofilm Disruption (%) | Treatment Time (minutes) |

|---|---|---|---|

| Staphylococcus aureus | 17-40 | 45-70 | 5-15 |

| Pseudomonas aeruginosa | 25-50 | 35-55 | 10-30 |

| Escherichia coli | 15-35 | 40-65 | 5-20 |

| Candida albicans | 20-45 | 50-75 | 15-45 |

The anti-biofilm mechanism of 2-(2-Bromothiazol-5-yl)acetic acid involves interference with quorum sensing pathways that regulate biofilm formation and maturation [28] [25]. Thiazole analogs have demonstrated selective inhibition of biofilm formation without affecting planktonic bacterial growth, indicating an anti-virulence rather than bactericidal mechanism [28].

Field emission scanning electron microscopy analysis reveals that treatment with acetic acid derivatives causes significant morphological changes in biofilm architecture, including disruption of the extracellular matrix and cell shrinkage [24]. Live-dead staining confirms increased cell death within biofilm structures following treatment [24].

The compound's biofilm disruption activity extends to clinically relevant multidrug-resistant pathogens, including extensively drug-resistant Pseudomonas aeruginosa strains [24]. This activity is particularly significant given the enhanced antibiotic tolerance exhibited by biofilm-associated bacteria [22].

Synergistic effects have been observed when 2-(2-Bromothiazol-5-yl)acetic acid is combined with conventional antibiotics, resulting in enhanced penetration of antimicrobial agents into biofilm structures and improved therapeutic efficacy [12]. The fractional inhibitory concentration index values of 0.5 or less indicate significant synergistic interactions [12].